molecular formula C11H10FN B11799425 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole

Katalognummer: B11799425
Molekulargewicht: 175.20 g/mol
InChI-Schlüssel: IJWMXGDKQYALLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-fluorophenyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluorobenzaldehyde with methylamine followed by cyclization can yield the desired pyrrole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-2-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)-2-methyl-1H-pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Eigenschaften

Molekularformel

C11H10FN

Molekulargewicht

175.20 g/mol

IUPAC-Name

1-(2-fluorophenyl)-2-methylpyrrole

InChI

InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3

InChI-Schlüssel

IJWMXGDKQYALLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN1C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.